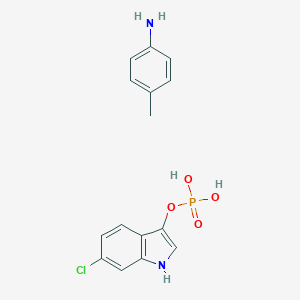

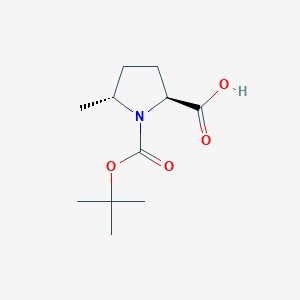

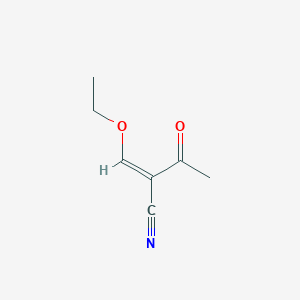

![molecular formula C16H9IN2O3 B069113 Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- CAS No. 169038-38-4](/img/structure/B69113.png)

Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD3241は、ベルディペルスタットとしても知られており、ミエロペルオキシダーゼの選択的かつ不可逆的阻害剤として機能する合成化合物です。ミエロペルオキシダーゼは、活性酸素種を生成する酵素であり、ミクログリアやその他の免疫細胞によって発現されます。 AZD3241は、パーキンソン病や多発系萎縮症など、さまざまな炎症性および神経変性疾患における潜在的な治療効果について研究されています .

2. 製法

AZD3241の合成は、ピロロピリミジン核の調製から始まる複数の手順を伴います。 AZD3241の化学名は、1-(2-イソプロポキシエチル)-2-チオキソ-1,2,3,5-テトラヒドロ-ピロロ[3,2-d]ピリミジン-4-オンです . 合成経路は、一般的に次の手順を含みます。

- 環化反応によるピロロピリミジン核の形成。

- アルキル化反応によるイソプロポキシエチル基の導入。

- チオール化反応によるチオキソ基の導入。

AZD3241の工業生産方法は、高収率と高純度を達成するために、これらの合成手順を最適化することを含みます。温度、溶媒、触媒などの反応条件は、目的の生成物が得られるように注意深く制御されます。

準備方法

The synthesis of AZD3241 involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. The chemical name of AZD3241 is 1-(2-Isopropoxyethyl)-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one . The synthetic route typically includes the following steps:

- Formation of the pyrrolopyrimidine core through a cyclization reaction.

- Introduction of the isopropoxyethyl group via an alkylation reaction.

- Incorporation of the thioxo group through a thiolation reaction.

Industrial production methods for AZD3241 involve optimizing these synthetic steps to achieve high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

化学反応の分析

AZD3241は、以下を含むさまざまな化学反応を起こします。

酸化: AZD3241は、酸化剤の存在下で酸化され、酸化された誘導体の形成につながります。

還元: 還元反応は、AZD3241を還元された形に変換することができ、これらは異なる生物学的活性を有する可能性があります。

置換: 置換反応は、AZD3241分子に異なる官能基を導入することができ、その特性を変化させる可能性があります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒(置換反応を促進するため)などがあります。これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究の応用

化学: AZD3241は、ミエロペルオキシダーゼの阻害と酸化ストレスの影響を研究するためのモデル化合物として役立ちます。

生物学: AZD3241に関する研究は、ミエロペルオキシダーゼが炎症と神経変性に果たす役割についての洞察を提供してきました。

医学: AZD3241は、パーキンソン病や多発系萎縮症などの炎症性および神経変性疾患の治療薬として有望であることが示されています

産業: AZD3241のミエロペルオキシダーゼを阻害する能力は、新しい抗炎症薬および神経保護薬の開発のための潜在的な候補となっています。

科学的研究の応用

Chemistry: AZD3241 serves as a model compound for studying the inhibition of myeloperoxidase and the effects of oxidative stress.

Biology: Research on AZD3241 has provided insights into the role of myeloperoxidase in inflammation and neurodegeneration.

Medicine: AZD3241 has shown promise as a therapeutic agent for treating inflammatory and neurodegenerative diseases, such as Parkinson’s disease and multiple system atrophy

Industry: AZD3241’s ability to inhibit myeloperoxidase makes it a potential candidate for developing new anti-inflammatory and neuroprotective drugs.

作用機序

AZD3241の作用機序は、ミエロペルオキシダーゼの選択的かつ不可逆的阻害を含みます。 この酵素を阻害することにより、AZD3241は活性酸素種の産生を抑制し、それによって酸化ストレスと神経炎症を減少させます . この酸化ストレスの減少は、神経細胞を損傷から保護し、神経変性疾患の進行を遅らせる可能性があります。関与する分子標的と経路には、ミエロペルオキシダーゼ酵素と、酸化ストレスの減少による細胞シグナル伝達経路への下流効果が含まれます。

6. 類似化合物の比較

AZD3241は、ミエロペルオキシダーゼの選択的かつ不可逆的阻害においてユニークです。類似の化合物には、以下が含まれます。

AZD5904: 異なる化学構造を持つ別のミエロペルオキシダーゼ阻害剤。

PF-1355: 潜在的な治療用途を持つ可逆的ミエロペルオキシダーゼ阻害剤。

MPO-002: 炎症と酸化ストレスへの影響について研究されているミエロペルオキシダーゼ阻害剤。

これらの化合物と比較して、AZD3241のミエロペルオキシダーゼの不可逆的阻害は、より長持ちする効果をもたらし、治療用途のための有望な候補となっています .

類似化合物との比較

AZD3241 is unique in its selective and irreversible inhibition of myeloperoxidase. Similar compounds include:

AZD5904: Another myeloperoxidase inhibitor with a different chemical structure.

PF-1355: A reversible myeloperoxidase inhibitor with potential therapeutic applications.

MPO-002: A myeloperoxidase inhibitor studied for its effects on inflammation and oxidative stress.

Compared to these compounds, AZD3241’s irreversible inhibition of myeloperoxidase provides a longer-lasting effect, making it a promising candidate for therapeutic applications .

特性

CAS番号 |

169038-38-4 |

|---|---|

分子式 |

C16H9IN2O3 |

分子量 |

404.16 g/mol |

IUPAC名 |

8-iodo-4-methoxyindolo[2,1-b]quinazoline-6,12-dione |

InChI |

InChI=1S/C16H9IN2O3/c1-22-12-4-2-3-9-13(12)18-15-14(20)10-7-8(17)5-6-11(10)19(15)16(9)21/h2-7H,1H3 |

InChIキー |

BODHONFKPSQHDK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |

正規SMILES |

COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |

同義語 |

Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

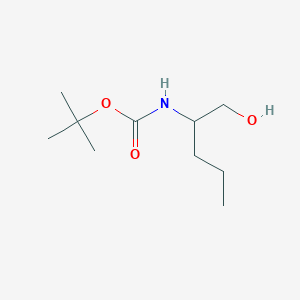

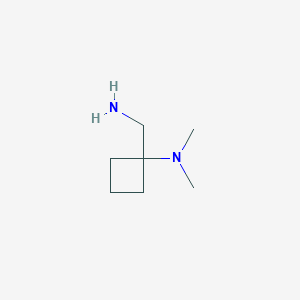

![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)

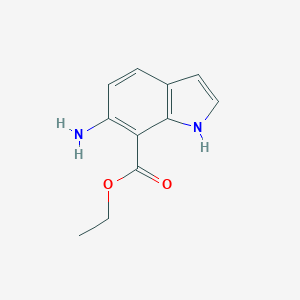

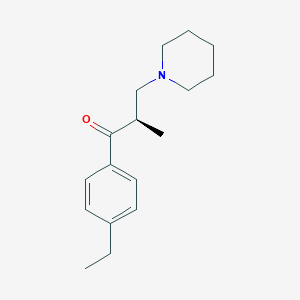

![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine](/img/structure/B69062.png)

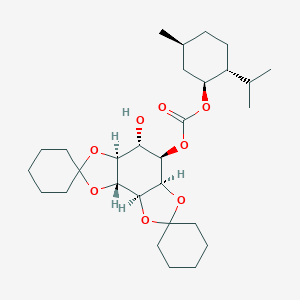

![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)

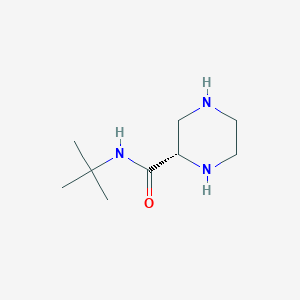

![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)